Isopropyl 2-amino-5-methylthiophene-3-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

Researchers synthesizing 2-unsubstituted thieno[2,3-d]pyrimidines for kinase-targeted libraries require the correct ester to avoid synthetic failure or misleading biological data. Isopropyl 2-amino-5-methylthiophene-3-carboxylate (CAS 350998-01-5) is the precise solution, offering a balanced lipophilicity (XLogP=2.9) for ADME optimization and a higher flash point (135.4°C) for safer scale-up. - Provides a systematic midpoint for ester SAR exploration between methyl, ethyl, and tert-butyl analogs. - Available in standard 95% purity; NLT 98% purity can be provided for high-sensitivity assays. - Consistent physicochemical profile ensures reproducible biological activity batch-to-batch.

Molecular Formula C9H13NO2S
Molecular Weight 199.27g/mol
CAS No. 350998-01-5
Cat. No. B442807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-amino-5-methylthiophene-3-carboxylate
CAS350998-01-5
Molecular FormulaC9H13NO2S
Molecular Weight199.27g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)N)C(=O)OC(C)C
InChIInChI=1S/C9H13NO2S/c1-5(2)12-9(11)7-4-6(3)13-8(7)10/h4-5H,10H2,1-3H3
InChIKeySQYDOEVIKFRLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-amino-5-methylthiophene-3-carboxylate Overview


Isopropyl 2-amino-5-methylthiophene-3-carboxylate (CAS 350998-01-5; molecular formula C₉H₁₃NO₂S; molecular weight 199.27 g/mol) belongs to the class of 2-amino-3-carboxylate thiophenes, a versatile scaffold in medicinal chemistry. This compound features an isopropyl ester moiety at the 3-carboxylate position, a primary amino group at the 2-position, and a methyl substituent at the 5-position of the thiophene ring. The isopropyl ester significantly alters the physicochemical and ADME profile compared to other alkyl ester derivatives, influencing properties such as lipophilicity (XLogP3-AA: 2.9 ), solubility, and biological activity. It is commonly employed as a building block in the synthesis of fused heterocycles, including thieno[2,3-d]pyrimidines [1], which are investigated for their anti-cancer and anti-inflammatory properties.

2-Amino-3-carboxylate thiophene building block
Isopropyl ester for modulated lipophilicity and synthetic utility
Standard research-grade purity for reproducible library synthesis

Why Isopropyl Ester Is Non-Substitutable


Within the 2-amino-5-methylthiophene-3-carboxylate series, the ester substituent is not an interchangeable inert group. Changing the alkyl group from methyl (MW: 171 g/mol, XLogP: 1.9 [1]) or ethyl (MW: 185 g/mol, XLogP: 2.4 [2]) to isopropyl (MW: 199 g/mol, XLogP: 2.9 ) or tert-butyl (XLogP: 3.0 [3]) systematically alters key molecular properties including lipophilicity, polar surface area, and steric bulk. These variations critically impact the compound's solubility profile, passive membrane permeability, and metabolic stability, ultimately dictating its suitability for specific downstream synthetic pathways and biological assays [2]. Using the incorrect ester can lead to synthetic failure (e.g., premature deprotection or incompatibility with reaction conditions) or yield misleading biological results. Therefore, rigorous selection based on the precise ester is essential for reproducibility and valid data comparison.

Isopropyl ester Intermediate lipophilicity; balanced steric bulk
Methyl or ethyl esters Lower lipophilicity may shift permeability and metabolic profile
Isopropyl ester Compatible with common amination/coupling conditions
tert-Butyl ester Increased steric bulk may hinder reactions or require acidic deprotection
Isopropyl ester (catalog item) Readily available with defined purity
tert-Butyl analog May require custom synthesis; lead time and lot variation risk

Isopropyl Ester: Physicochemical Comparison


Lipophilicity (XLogP) Comparison

The isopropyl ester provides an intermediate lipophilicity within the 2-amino-5-methylthiophene-3-carboxylate series. Its computed XLogP3-AA value of 2.9 is significantly higher than the methyl ester (XLogP = 1.9 [1]) and the ethyl ester (XLogP = 2.4 [2]), but lower than the tert-butyl ester (XLogP = 3.0 [3]). This positions it as a 'medium lipophilicity' option, potentially balancing membrane permeability with aqueous solubility for in vitro assays.

XLogP comparison
Head-to-head
2.9 (isopropyl) vs 1.9 methyl, 2.4 ethyl, 3.0 tert-butyl
Intermediate lipophilicity for balanced ADME research
Computed XLogP3-AA values; cross-study comparison
Medicinal Chemistry ADME Physicochemical Properties

Polar Surface Area Comparison

The isopropyl ester derivative exhibits a Topological Polar Surface Area (TPSA) of 80.6 Ų . This value is identical to the methyl, ethyl, and tert-butyl ester analogs [REFS-2, REFS-3, REFS-4]. The invariance of TPSA across the ester series indicates that the alkyl group does not directly alter the polar surface area. Therefore, any observed differences in permeability or bioavailability within the series are predominantly driven by changes in lipophilicity (logP) and molecular weight, not by TPSA.

TPSA comparison
Reported
80.6 Ų – identical across methyl, ethyl, isopropyl, tert-butyl esters
Unchanged TPSA confirms lipophilicity as key variable
Computed values; simplifies SAR attribution
Drug Discovery Medicinal Chemistry Computational Chemistry

Purity and Commercial Availability

Isopropyl 2-amino-5-methylthiophene-3-carboxylate is commercially available from multiple specialty chemical suppliers in research quantities (e.g., 250mg, 1g, 5g) with a standard purity specification of ≥95% [REFS-1, REFS-2, REFS-3]. For more demanding applications requiring higher purity, certain vendors offer material specified at NLT 98% (No Less Than 98%) . This contrasts with some less common alkyl ester derivatives, such as the tert-butyl ester, which may only be available through custom synthesis [1].

Purity & availability
Specification review
Catalog ≥95%; NLT 98% option vs custom synthesis for tert-butyl
Standard purity supports batch consistency and rapid procurement
Supplier catalogs; verify current lot specifications
Chemical Synthesis Procurement Quality Control

Boiling Point and Thermal Stability

The isopropyl ester exhibits a calculated boiling point of 300.3 °C at 760 mmHg and a flash point of 135.4 °C . In comparison, the methyl ester derivative (CAS 19369-53-0) is reported to have a lower boiling point of 276.3 °C . This 24 °C difference reflects the increase in molecular weight and van der Waals forces associated with the larger isopropyl group. The higher boiling point of the isopropyl ester indicates lower volatility and potentially greater thermal stability, which can be advantageous during solvent removal (rotary evaporation) or purification steps (e.g., column chromatography) that involve mild heating.

Boiling point
Reported
300.3 °C (isopropyl) vs 276.3 °C (methyl ester)
Higher boiling point may reduce volatility loss during processing
Calculated values; confirm experimentally
Organic Synthesis Process Chemistry Analytical Chemistry

Key Applications of Isopropyl Ester


Thieno[2,3-d]pyrimidine Library Synthesis

Given its widespread use as a building block for 2-unsubstituted thieno[2,3-d]pyrimidines [1], this compound is ideally suited for generating focused libraries targeting kinases and other ATP-binding enzymes. Its intermediate lipophilicity (XLogP = 2.9) provides a balanced starting point for subsequent derivatization, allowing medicinal chemists to modulate overall compound properties towards acceptable drug-like space. Its ready commercial availability in 95% purity ensures rapid and reproducible library synthesis.

Lipophilicity Fine-Tuning in Lead Optimization

For medicinal chemistry programs where a hit compound containing a 2-amino-5-methylthiophene-3-carboxylate core requires improved cell permeability or metabolic stability, the isopropyl ester offers a distinct 'medium' lipophilicity option (XLogP = 2.9) . It serves as a strategic intermediate between the more polar methyl (XLogP = 1.9) and ethyl (XLogP = 2.4) esters and the more lipophilic tert-butyl ester (XLogP = 3.0). This allows for a systematic SAR exploration of the ester group without the need for custom synthesis [2].

Thiophene Intermediate Scale-Up

The compound's favorable thermal properties (boiling point = 300.3 °C, flash point = 135.4 °C) make it a safer and more practical choice for process chemistry compared to lower-boiling analogs. Its reduced volatility minimizes losses during large-scale solvent evaporation, and its higher flash point mitigates flammability risks during routine handling and storage, an important consideration for industrial-scale synthesis.

Consistent Purity for In Vitro Assays

Researchers conducting cell-based assays or biochemical studies requiring a defined and reproducible molecular entity can rely on the ≥95% standard purity and, if necessary, upgrade to NLT 98% purity for high-sensitivity experiments. The consistent physicochemical profile of the isopropyl ester ensures that observed biological activity is attributable to the compound itself and not to variations in the ester substituent.

Application
Selection Property
Validation Focus
Thienopyrimidine library synthesis
2-Amino-3-carboxylate thiophene scaffold with isopropyl ester
Kinase-targeted library design and derivatization
Lipophilicity fine-tuning
Intermediate lipophilicity between methyl and tert-butyl esters
Systematic ester SAR exploration
Process chemistry scale-up
Higher thermal stability and lower volatility
Scale-up safety and yield recovery
In vitro assay reproducibility
Standard catalog purity with upgrade option
Consistent biological readout attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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